molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

Cat. No. B562490
M. Wt: 317.586
InChI Key: RVZFFCSCPXYAPX-MKANTAFVSA-N
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Description

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major, also known as CDPE-d2, is an organochlorine compound that has been used in a variety of scientific research applications due to its unique properties. CDPE-d2 is a stable and non-toxic compound that has been used in a variety of laboratory experiments due to its low toxicity and its ability to bind to a variety of biological molecules. CDPE-d2 is a compound that is widely used in research laboratories due to its unique properties and its ability to bind to a variety of biological molecules.

Scientific Research Applications

Analytical Method Development

Graovac et al. (1995) developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, providing insights into monitoring and analysis of related compounds in environmental samples (Graovac et al., 1995).

Advanced Oxidation Processes

Brillas et al. (2000) studied the mineralization of 2,4-dichlorophenoxyacetic acid using advanced electrochemical oxidation processes, indicating the potential for effective degradation of related chlorophenols in environmental contexts (Brillas et al., 2000).

Chemical Synthesis and Transformations

Shagun et al. (2004) investigated the oxidation of 2-chloro-1-phenylethane-1,1-dithiol, contributing to the understanding of chemical transformations involving chlorinated compounds (Shagun et al., 2004).

Bioremediation

De Wildeman et al. (2003) isolated a bacterium capable of dehalorespiring vicinal dichlorinated alkanes, highlighting the potential for microbial remediation of chlorinated compounds in the environment (De Wildeman et al., 2003).

Catalytic Reactions

Takeuchi et al. (1994) explored the (porphinato)manganese(III)-catalyzed oxygenation and reduction of styrenes, which could inform catalytic processes involving similar chlorinated compounds (Takeuchi et al., 1994).

Formation of Chlorinated Organics

Rule et al. (2005) studied the formation of chloroform and chlorinated organics from triclosan, which is closely related to 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2. This research helps understand the environmental impact of chlorinated organics (Rule et al., 2005).

Adsorption Mechanisms

Wei et al. (2019) investigated the adsorption mechanism of chlorophenols on graphene oxide, which could be relevant for the adsorption and removal of related chlorinated compounds from the environment (Wei et al., 2019).

Reaction Mechanisms

Loginova et al. (2018) analyzed the reaction of styrene with chlorine dioxide, producing chlorinated compounds, thereby contributing to our understanding of the chemical behavior of similar chlorinated ethanones (Loginova et al., 2018).

properties

IUPAC Name

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFCSCPXYAPX-MKANTAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661864
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

CAS RN

1189477-14-2
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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